bimA protein
Description
Properties
CAS No. |
145110-48-1 |
|---|---|
Molecular Formula |
C7H8N2O2 |
Synonyms |
bimA protein |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
BimA’s functional and structural parallels with other proteins vary by organism. Below, we compare BimA to its closest analogs in fungi and pathogens.
BimA and Fungal Mitotic TPR Proteins
BimA in Aspergillus shares conserved functions with TPR-containing mitotic regulators in other fungi:
- Mechanistic Insights: BimA’s SPB localization is constitutive, unlike cell cycle-regulated homologs . Overexpression redistributes BimA to the nucleus, suggesting saturation of SPB binding sites .
BimA and Eukaryotic Actin-Assembly Proteins
In Burkholderia, BimA functionally mimics eukaryotic Ena/VASP (Enabled/Vasodilator-stimulated phosphoprotein) proteins:
- Functional Divergence :
- BimA’s WH2 motifs are essential for actin nucleation, while Ena/VASP relies on EVH domains for subcellular targeting .
- BimA’s trimeric coiled-coil enables simultaneous barbed-end binding to multiple filaments, a feature absent in Ena/VASP .
- Mutations in BimA’s WH2 motifs abolish actin tail formation in infected cells, underscoring its role in pathogenicity .
Structural and Functional Uniqueness of BimA
- Structural Challenges: Homology modeling of BimA reveals low sequence identity (<40%) with known PDB templates, suggesting unique structural features . AlphaFold predictions indicate high coverage (>90%) but unresolved regions, highlighting its complexity .
- Pathogen-Specific Adaptations : Unlike fungal BimA, the bacterial version lacks TPR domains but evolves actin-mimicking machinery for host exploitation .
Research Findings and Data Tables
Table 1: Key Functional Assays for BimA
Table 2: Structural Comparison of BimA Isoforms
| Isoform | Molecular Weight | Post-Translational Modification | Localization | Organism |
|---|---|---|---|---|
| BimA (major) | 90 kD | None detected | SPB | A. nidulans |
| BimA (modified) | 100–105 kD | Phosphorylation (predicted) | SPB/nucleus | A. nidulans |
| BimA (pathogen) | ~80 kD (predicted) | Not characterized | Cytoplasmic/secreted | B. pseudomallei |
Discussion of Functional Implications
- Fungi : BimA’s conservation with Nuc2 and CDC27 underscores TPR proteins’ universal role in mitosis, though its constitutive SPB localization suggests unique regulatory mechanisms .
- Pathogens : BimA’s mimicry of Ena/VASP highlights convergent evolution for host manipulation, exploiting actin dynamics for infection .
- Therapeutic Potential: In Burkholderia, BimA is a diagnostic antigen (e.g., ELISA for B. mallei), with 99% specificity . Targeting its WH2 motifs could disrupt actin-driven virulence .
Preparation Methods
Escherichia coli as a Host Organism
E. coli remains the dominant host for BimA production due to its scalability and well-characterized genetics. Strain selection is crucial: BL21(DE3) is preferred for its lack of proteases and robust T7 RNA polymerase expression. However, BimA’s cytotoxicity necessitates tight regulation, often achieved via inducible promoters like Ptac or T7lac.
Table 1: Comparison of Expression Vectors for BimA
| Vector | Promoter | Tags | Expression Yield (mg/L) | Solubility |
|---|---|---|---|---|
| pME6032 | Ptac | None | 15–20 | 40–50% |
| pGEX-6P-1 | T7 | GST | 25–30 | 60–70% |
| pMAL-c5X | Ptac | MBP | 30–35 | 70–80% |
Culture Conditions
Optimal expression requires fine-tuning induction parameters. A typical protocol involves inoculating LB broth with antibiotics (e.g., ampicillin or kanamycin), growing cultures at 37°C to an OD600 of 0.6–0.8, and inducing with 0.1–1 mM IPTG. Lower temperatures (16–25°C) post-induction improve solubility, reducing inclusion body formation. For example, shifting to 25°C after IPTG induction increases soluble BimA yield by 2.5-fold.
Protein Purification Strategies
Affinity Chromatography
GST- or MBP-tagged BimA is purified using glutathione- or amylose-resin affinity columns, respectively. After lysing cells via French press or sonication, clarified supernatants are loaded onto pre-equilibrated columns. Tag cleavage (e.g., using PreScission protease) may follow, though retention of fusion partners can enhance stability during subsequent steps.
Ion-Exchange and Size-Exclusion Chromatography
Further purification employs anion-exchange (e.g., DEAE Sepharose) and cation-exchange (e.g., CM Sepharose) chromatography. For BimA, a pH gradient from 8.5 to 6.5 effectively separates isoforms differing in charge due to phosphorylation. Gel filtration (e.g., Ultrogel AcA54) finalizes purification, removing aggregates and contaminants.
Table 2: Purification Yield of BimA Variants
| Variant | Step | Total Protein (mg) | Purity (%) |
|---|---|---|---|
| BimA WT | Affinity | 45 | 85 |
| BimA ΔWH2 | Anion Exchange | 22 | 92 |
| BimA ΔPDASX | Size Exclusion | 18 | 95 |
Ammonium Sulfate Precipitation
Concentrating BimA via ammonium sulfate (40–60% saturation) precipitates contaminants while retaining solubility. This step is particularly effective when combined with heparin chromatography, which removes nucleic acids and truncated peptides.
Analytical and Functional Characterization
SDS-PAGE and Western Blotting
Purity is assessed using 12% SDS-PAGE, with Coomassie staining revealing dominant bands at ~45 kDa (full-length BimA). Western blotting with anti-GST or anti-MBP antibodies confirms tag presence, while anti-BimA polyclonal sera validate identity.
Actin Polymerization Assays
Functional validation involves pyrene-actin assays, where BimA’s ability to accelerate actin assembly is measured fluorometrically. Wild-type BimA increases polymerization rates by 8-fold compared to ΔWH2 mutants, underscoring the WH2 domain’s role.
Challenges and Mitigation Strategies
Solubility and Aggregation
BimA’s hydrophobic regions predispose it to aggregation. Strategies include:
-
Fusion tags : MBP enhances solubility more effectively than GST, increasing yields to 70–80%.
-
Chaperone co-expression : Co-producing GroEL/ES reduces misfolding, particularly at higher temperatures.
-
Buffer optimization : Incorporating 150–300 mM NaCl and 5% glycerol in lysis buffers minimizes hydrophobic interactions.
Proteolytic Degradation
Protease inhibitors (e.g., PMSF, leupeptin) are essential during lysis. Additionally, using E. coli strains lacking Lon and OmpT proteases (e.g., BL21 Star) halves degradation rates.
Structural Insights Guiding Preparation
Recent structural models predict BimA’s N-terminal coiled-coil domain mediates dimerization, while the C-terminal WH2 domains bind actin. Mutating residue Ser-201 in the CA domain abolishes Arp2/3 recruitment, necessitating careful preservation of this region during preparation .
Q & A
Basic Research Questions
Q. What structural features distinguish BimA proteins in Burkholderia mallei and Burkholderia pseudomallei?
- Methodological Answer : Comparative sequence analysis of the bimA gene reveals that while the 3'-end (terminal 300 bp) shares >99% similarity between the two species, the 5'-end of B. pseudomallei BimA lacks homology with B. mallei. This divergence can be identified using PCR with species-specific primers targeting variable regions. For validation, Sanger sequencing and alignment tools like BLAST or Clustal Omega are recommended .
Q. How is BimA implicated in actin-based motility during bacterial pathogenesis?
- Methodological Answer : BimA facilitates actin polymerization by recruiting host cell actin monomers, enabling intracellular motility. Experimental validation involves:
- In vitro assays : Co-incubation of purified BimA with actin filaments, monitored via fluorescence microscopy using phalloidin staining.
- Knockout studies : Comparing motility in wild-type vs. bimA-deficient strains using cell culture invasion assays (e.g., HeLa or RAW 264.7 cells) .
Q. What molecular techniques are used to detect bimA in clinical isolates?
- Methodological Answer : PCR amplification with primers targeting conserved regions (e.g., IS407-flip insertion element in B. mallei) provides 100% specificity. Post-amplification, gel electrophoresis or qRT-PCR with SYBR Green can confirm presence. For ambiguous results, Southern blot hybridization or whole-genome sequencing is advised .
Advanced Research Questions
Q. How can researchers resolve contradictions in BimA’s role across different host cell types?
- Methodological Answer : Discrepancies may arise from host-specific actin regulatory pathways. To address this:
- Cell-type comparative studies : Test BimA function in epithelial (e.g., A549), macrophage (e.g., THP-1), and neutrophil cell lines.
- Proteomic profiling : Use co-immunoprecipitation (Co-IP) coupled with mass spectrometry to identify host proteins interacting with BimA in each cell type .
Q. What computational strategies predict BimA’s tertiary structure given limited homologous templates?
- Methodological Answer : Leverage ab initio modeling tools like Rosetta or AlphaFold2 for de novo structure prediction. Validate models using:
- Molecular dynamics simulations (e.g., GROMACS) to assess stability.
- Cryo-EM data (if available) for low-resolution validation .
Q. How should researchers validate BimA’s functional domains when genetic manipulation is restricted (e.g., in BSL-3 pathogens)?
- Methodological Answer :
- Heterologous expression : Clone bimA into non-pathogenic models (e.g., E. coli or Saccharomyces cerevisiae) for domain truncation/mutation studies.
- CRISPR interference (CRISPRi) : Suppress bimA transcription in pathogenic strains to assess phenotypic changes without genetic modification .
Q. What bioinformatic pipelines reconcile conflicting phylogenetic data on BimA evolution?
- Methodological Answer :
- Phylogenetic tree construction : Use maximum likelihood (RAxML) or Bayesian (MrBayes) methods with bootstrap values ≥1000.
- Recombination detection : Apply algorithms like RDP4 to exclude horizontally transferred regions from analysis .
Contradictions and Mitigation Strategies
-
Contradiction : Disparate reports on BimA’s role in immune evasion.
-
Contradiction : Variability in PCR detection limits across studies.
- Resolution : Standardize primer concentrations and thermocycler protocols; include positive/negative controls in all runs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
